molecular formula C9H10ClNO2 B2513775 2-(2-Chlorophenyl)-2-(methylamino)acetic acid CAS No. 1218559-78-4

2-(2-Chlorophenyl)-2-(methylamino)acetic acid

Cat. No.: B2513775
CAS No.: 1218559-78-4
M. Wt: 199.63
InChI Key: HZZFRGVOIXDTSE-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-2-(methylamino)acetic acid is an organic compound that belongs to the class of amino acids It features a chlorophenyl group and a methylamino group attached to the acetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-2-(methylamino)acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chlorobenzaldehyde and methylamine.

    Formation of Intermediate: The initial step involves the formation of an imine intermediate by reacting 2-chlorobenzaldehyde with methylamine under acidic conditions.

    Reduction: The imine intermediate is then reduced to form the corresponding amine.

    Carboxylation: The final step involves the carboxylation of the amine to form this compound.

Industrial Production Methods

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-2-(methylamino)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The chlorophenyl group can undergo substitution reactions, where the chlorine atom is replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions may produce various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-2-(methylamino)acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chlorophenyl)glycine: Similar structure but lacks the methylamino group.

    2-(2-Chlorophenyl)-2-(ethylamino)acetic acid: Similar structure with an ethylamino group instead of a methylamino group.

Uniqueness

2-(2-Chlorophenyl)-2-(methylamino)acetic acid is unique due to the presence of both the chlorophenyl and methylamino groups, which confer specific chemical and biological properties that distinguish it from other similar compounds.

Biological Activity

2-(2-Chlorophenyl)-2-(methylamino)acetic acid, also referred to by its CAS number 1218559-78-4, is a chemical compound of interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a chlorophenyl group and a methylamino group attached to an acetic acid moiety. Its molecular formula is C10H12ClNC_{10}H_{12}ClN, and it exhibits properties that may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Research indicates that it may function as an inhibitor for specific enzymes involved in neurotransmitter metabolism, particularly monoamine oxidases (MAO A and MAO B) . The inhibition of these enzymes can lead to increased levels of neurotransmitters, which may have implications for mood regulation and neuroprotection.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Activity Description Reference
Enzyme Inhibition Inhibits monoamine oxidases (MAO A and MAO B), affecting neurotransmitter levels
Antimicrobial Effects Exhibits antimicrobial properties against various bacterial strains
Antioxidant Activity Scavenges free radicals, reducing oxidative stress
Anti-inflammatory Potential anti-inflammatory effects observed in preclinical models
Cytotoxicity Demonstrated cytotoxic effects in certain cancer cell lines

Case Studies

  • Enzyme Inhibition Study : A study focused on the inhibition of MAO demonstrated that this compound effectively increased levels of serotonin and norepinephrine in neuronal cultures, suggesting potential antidepressant properties .
  • Antimicrobial Research : In vitro studies showed that the compound had significant activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a therapeutic agent for bacterial infections .
  • Cytotoxicity Assessment : In a study evaluating the cytotoxic effects on human cancer cell lines, the compound exhibited IC50 values indicating significant antiproliferative activity, particularly against melanoma and glioblastoma cells .

Structure-Activity Relationship (SAR)

The SAR analysis highlights how modifications to the structure of this compound can influence its biological activity. Key findings include:

  • The presence of the chlorophenyl group enhances lipophilicity, improving cellular uptake.
  • Methylation at the amino group increases potency against MAO enzymes.
  • Variations in the acetic acid moiety have been shown to affect both enzyme inhibition and cytotoxicity profiles .

Properties

IUPAC Name

2-(2-chlorophenyl)-2-(methylamino)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-11-8(9(12)13)6-4-2-3-5-7(6)10/h2-5,8,11H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZZFRGVOIXDTSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(C1=CC=CC=C1Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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